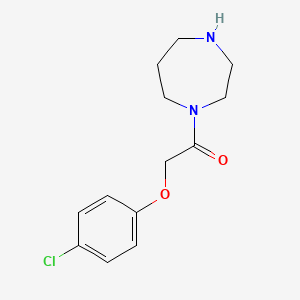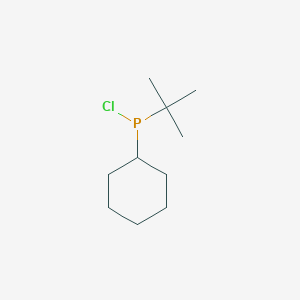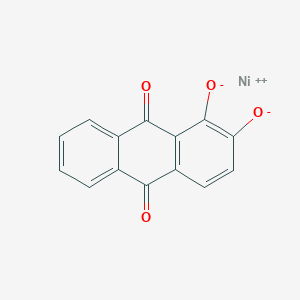
2-(4-Chlorophenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one
Vue d'ensemble
Description
2-(4-Chlorophenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one, commonly referred to as CP-Diazepan, is a synthetic compound with a wide range of applications in scientific research. CP-Diazepan has been used in a variety of biological and biochemical experiments, and has been found to possess unique properties that make it useful for a variety of laboratory applications.
Mécanisme D'action
CP-Diazepan is believed to work by interacting with proteins and enzymes in the body, altering their activity and thus altering the biochemical pathways they are involved in. It has also been shown to interact with certain receptors in the body, which may explain its effects on the body.
Biochemical and Physiological Effects
CP-Diazepan has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to inhibit the activity of certain enzymes, which can lead to a decrease in the production of certain hormones and other molecules. It has also been shown to inhibit the activity of certain receptors, which can lead to a decrease in the response of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
CP-Diazepan has a number of advantages for laboratory experiments. It is easy to synthesize, and is relatively stable in a variety of solvents. It is also relatively inexpensive, and can be stored for long periods of time without any significant degradation. However, it can be toxic in high concentrations, and should be handled with care.
Orientations Futures
The potential future directions for CP-Diazepan are numerous. It could be used to develop new drugs and treatments for various diseases, and could also be used to study the effects of various drugs and chemicals on the body. It could also be used to develop new methods of synthesizing other compounds, and could be used to study the effects of various enzymes and proteins on the body. Finally, it could be used to develop new methods of detecting and quantifying drugs and chemicals in the body.
Méthodes De Synthèse
CP-Diazepan can be synthesized in a variety of ways, with the most common method being a reaction between 4-chlorophenol and 1,4-diazepan-1-one. This reaction takes place in a solvent, usually ethyl acetate, and is catalyzed by a strong base such as sodium hydroxide. The reaction is exothermic and proceeds rapidly, with the product being CP-Diazepan in a yield of approximately 90%.
Applications De Recherche Scientifique
CP-Diazepan has been used in a variety of scientific research applications, including the study of enzymes, proteins, and other biological molecules. It has also been used to study the effects of various drugs and chemicals on the body, and has been used to develop new drugs and treatments for various diseases.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-1-(1,4-diazepan-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-11-2-4-12(5-3-11)18-10-13(17)16-8-1-6-15-7-9-16/h2-5,15H,1,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQUWJUJPBNXCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201176533 | |
| Record name | 2-(4-Chlorophenoxy)-1-(hexahydro-1H-1,4-diazepin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201176533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1-(1,4-diazepan-1-YL)ethan-1-one | |
CAS RN |
815650-88-5 | |
| Record name | 2-(4-Chlorophenoxy)-1-(hexahydro-1H-1,4-diazepin-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=815650-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenoxy)-1-(hexahydro-1H-1,4-diazepin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201176533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6320054.png)
![2,6-Bis-[1-(2,4-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6320056.png)

![6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6320071.png)






![4-[3,3,3-Trifluoro-2-(trifluoromethyl)propen-1-yl]chlorobenzene](/img/structure/B6320133.png)